BE“GHE Foundational & Exploratory

Check Availability & Pricing

(R)-3-Phenylcyclohexanone CAS number and
IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-3-Phenylcyclohexanone

Cat. No.: B1366968

Technical Guide: (R)-3-Phenylcyclohexanone

A Comprehensive Overview for Advanced Chemical Synthesis

This guide serves as a detailed technical resource for researchers, chemists, and professionals
in drug development, providing in-depth information on (R)-3-Phenylcyclohexanone. The
document covers its fundamental chemical identifiers, physicochemical properties,
stereoselective synthesis, analytical methodologies, and key applications, underscoring its
importance as a chiral building block in modern organic synthesis.

Core Chemical Identifiers

Precise identification is paramount in chemical procurement, synthesis, and regulatory
compliance. (R)-3-Phenylcyclohexanone is uniquely defined by the following identifiers.
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Identifier Value Source
3R)-3-phenylcyclohexan-1-

IUPAC Name (3R)-3-phenyley [1]
one

CAS Number 34993-51-6 [1]I2]

Molecular Formula C12H140 [11[3]

Molecular Weight 174.24 g/mol [1114]
CJAUDSQXFVZPTO-

InChlKey [11[5]

LLVKDONJSA-N

Physicochemical & Spectroscopic Data

The physical and spectroscopic properties of (R)-3-Phenylcyclohexanone are critical for its

handling, reaction monitoring, and purification.

Property Value Notes
Appearance Colorless oil / liquid [2][4]
Boiling Point 125-130 °C at 0.5 mmHg [2]
Recommended for maintaining
Storage Store at 0-8°C N
long-term stability.[4]
Key shifts confirm the
13C NMR Spectra available cyclohexanone backbone and
phenyl substituent.[1][5]
The mass spectrum shows a
GC-MS m/z Top Peak: 174 prominent molecular ion peak.

[6]

Stereoselective Synthesis: The Cornerstone of

Application
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The utility of (R)-3-Phenylcyclohexanone is intrinsically linked to its stereochemistry.
Asymmetric synthesis is not merely a procedural step but the core enabling technology that
provides access to this specific enantiomer, which is crucial for constructing enantiomerically
pure target molecules in pharmaceutical development.[7] The dominant and most reliable
method for its preparation is the Rhodium-catalyzed asymmetric 1,4-conjugate addition of a
phenyl group to an enone.

Workflow: Rh-Catalyzed Asymmetric Phenylation

The following diagram outlines the logical flow of the synthesis, a widely adopted and validated
procedure.[2]
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Catalyst Preparation
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Figure 1: Synthetic workflow for (R)-3-Phenylcyclohexanone.
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Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature, ensuring
high enantioselectivity and yield.[2]

Materials:

Acetylacetonatobis(ethylene)rhodium(l) [Rh(acac)(CzHa)z]

e (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

e Phenylboronic acid

e 2-Cyclohexenone

e 1 4-Dioxane and Water (degassed)

e Anhydrous Magnesium Sulfate

e Silica Gel

Procedure:

o Catalyst Formation: In a dry, inert-atmosphere flask, dissolve Rh(acac)(CzH4)2 and (R)-
BINAP (1.2:1 molar ratio of ligand to metal) in 1,4-dioxane. Stir for 10 minutes to form the
active chiral catalyst complex. The slight excess of the BINAP ligand is critical for achieving
maximum enantioselectivity.[2]

o Reaction Setup: To the catalyst solution, add 2-cyclohexenone followed by phenylboronic
acid and water.

o Reaction Execution: Heat the mixture in an oil bath at 100°C for 12 hours. The reaction
progress can be monitored by TLC or GC-MS.

o Workup and Extraction: After cooling, remove the solvent under reduced pressure. Dilute the
residue with diethyl ether and wash sequentially with 10% HCI, 5% NaOH, and saturated
NaCl solution. Dry the combined organic layers over anhydrous magnesium sulfate.[2]
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« Purification: Filter the solution and concentrate. Purify the crude product by silica gel
chromatography (eluting first with hexane, then diethyl ether) to remove non-polar and polar
impurities.

» Final Isolation: Distill the purified oil under reduced pressure (e.g., 0.5 mmHg) to yield (R)-3-
Phenylcyclohexanone as a colorless oil. Yields are typically high, in the range of 83-88%.

[2]

Chiral Analysis: Ensuring Enantiomeric Purity

The biological and chemical efficacy of a chiral compound is directly dependent on its
enantiomeric purity. Therefore, a robust analytical method to quantify the enantiomeric excess
(e.e.) is non-negotiable.

Core Principle: Chiral analysis involves separating the enantiomers (R and S) and quantifying
their relative amounts.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral
Stationary Phase (CSP) is the industry-standard technique.

Methodology: Chiral HPLC

o Column: A column with a chiral selector, such as a cyclodextrin-based CSP, is used. The
chiral cavities of the stationary phase interact differently with each enantiomer, leading to
different retention times.[8]

* Mobile Phase: A mixture of non-polar solvents like hexane and a polar modifier such as
isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of
the enantiomer peaks.

o Detection: A UV detector is used, typically set at a wavelength where the phenyl group
absorbs (e.g., 254 nm).

» Quantification: The enantiomeric excess is calculated from the integrated peak areas of the
R- and S-enantiomers: e.e. (%) =[ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

This method, when properly validated, provides a precise and reproducible measure of
enantiomeric purity, with values often exceeding 98% e.e. for the Rh-catalyzed synthesis.[2]
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Applications in Research and Development

(R)-3-Phenylcyclohexanone is not an end product but a high-value intermediate. Its
bifunctional nature—a stereocenter adjacent to a reactive ketone—makes it a versatile
precursor for complex molecular architectures.

e Pharmaceutical Synthesis: The compound serves as a key building block in the synthesis of
pharmaceuticals.[4] The fixed stereocenter allows for the construction of complex,
enantiomerically pure drug candidates, which is critical as biological activity is highly
dependent on stereochemistry.[7]

e Fine Chemical Industry: It is a precursor to a wide range of fine chemicals and specialty
materials.[9] Its derivatives can be used in the development of agrochemicals, polymers, and
even fragrances.[4][9]

o Catalysis Research: The molecule can be used in studies focused on catalytic processes,
helping to probe reaction mechanisms where stereochemistry plays a defining role.[4]

The structural motif of (R)-3-Phenylcyclohexanone is analogous to other chiral
cyclohexanone derivatives, such as (R)-3-(hydroxymethyl)cyclohexanone, which are prized for
their role in creating complex cyclic systems and carbocyclic nucleoside analogues with
enhanced metabolic stability.[10] This highlights the broader strategic importance of such chiral
scaffolds in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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